Ustiloxin B
Description
Historical Context and Discovery of Ustiloxin (B1242342) B in Academic Studies
Ustiloxin B is a mycotoxin that was first identified as a secondary metabolite produced by the fungus Ustilaginoidea virens. nih.govnih.gov This fungus is a plant pathogen responsible for creating false smut balls on rice panicles. ebi.ac.uknih.gov The initial discovery of ustiloxins, including this compound, stemmed from the investigation of these fungal formations. ebi.ac.uk In 1994, a group of antimitotic peptides, designated ustiloxins A, B, C, D, and E, were isolated from the water extract of these false smut balls. ebi.ac.uk The structure of this compound was determined based on its spectral properties and amino acid analysis, in relation to the previously determined structure of ustiloxin A. ebi.ac.uk
Later, research revealed that Ustilaginoidea virens is not the sole producer of this compound. This compound was also found to be produced by the fungus Aspergillus flavus. nih.govoup.com This discovery was significant because while U. virens produces both ustiloxins A and B, A. flavus was found to produce only this compound. ebi.ac.ukoup.com The identification of this compound in Aspergillus flavus was facilitated by advanced techniques for predicting gene clusters from transcriptome data. oup.com
Academic Significance of this compound as a Fungal Secondary Metabolite
This compound holds considerable academic interest as a fungal secondary metabolite due to its unique chemical structure and biosynthetic pathway. nih.govmdpi.com It is classified as a heterodetic cyclic peptide and a mycotoxin. ebi.ac.uk Mycotoxins are poisonous substances produced by fungi. ebi.ac.uk The structure of this compound is a cyclic tetrapeptide composed of Tyr-Ala-Ile-Gly. nih.govresearchgate.net
A key area of academic significance is its biosynthetic pathway. Initially, its structure, which includes the non-proteinogenic amino acid norvaline, suggested that it was synthesized by a non-ribosomal peptide synthetase (NRPS). researchgate.net However, further research revealed that this compound is actually produced through a ribosomal peptide synthetic (RiPS) pathway. nih.govmdpi.com This was a groundbreaking discovery, as it was the first characterization of a complete RiPS gene cluster in fungi, specifically in Ascomycetes. nih.govmdpi.com This finding opened up the possibility that many other unidentified RiPSs exist as biosynthetic genes for secondary metabolites in this fungal group. nih.gov The gene cluster responsible for this compound biosynthesis in Aspergillus flavus contains 15 genes. nih.govoup.com
Overview of this compound Research Trajectories
Research on this compound has followed several key trajectories. A primary focus has been on elucidating its biosynthetic pathway. This has involved identifying and characterizing the gene cluster responsible for its production in both Ustilaginoidea virens and Aspergillus flavus. nih.govoup.com Studies have detailed the ribosomal synthesis of a precursor peptide, UstA, which contains multiple repeats of the core tetrapeptide that forms this compound. nih.gov
Another significant research area is its biological activity as a microtubule-destabilizing agent. ebi.ac.uk this compound is known to be an inhibitor of microtubule assembly, which is the basis for its antimitotic activity. nih.govjst.go.jp This property has led to investigations into its potential effects on various cells.
Furthermore, the presence of this compound as a mycotoxin in rice has prompted the development of detection methods. nih.gov Research has focused on creating tools like monoclonal antibody-based immunoassays (icELISA) to effectively and accurately detect this compound in rice false smut balls and rice grains. nih.govmdpi.com
Finally, the unique biosynthetic machinery of this compound has been a subject of study, with researchers examining the specific enzymes involved in its post-translational modifications and cyclization. jst.go.jpjst.go.jp This includes the study of novel oxidases and other enzymes that contribute to the formation of its final complex structure. jst.go.jp
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H39N5O12S |
|---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
(2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid |
InChI |
InChI=1S/C26H39N5O12S/c1-5-26(3)21(24(39)29-9-18(34)35)31-22(37)11(2)30-23(38)19(28-4)20(36)13-7-16(43-26)15(33)8-17(13)44(42)10-12(32)6-14(27)25(40)41/h7-8,11-12,14,19-21,28,32-33,36H,5-6,9-10,27H2,1-4H3,(H,29,39)(H,30,38)(H,31,37)(H,34,35)(H,40,41)/t11-,12-,14-,19-,20+,21+,26+,44?/m0/s1 |
InChI Key |
BISPUFPESHDUKH-CEALTDAMSA-N |
Isomeric SMILES |
CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2S(=O)C[C@H](C[C@@H](C(=O)O)N)O)O)O1)O)NC)C)C(=O)NCC(=O)O)C |
Canonical SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C)C(=O)NCC(=O)O)C |
Synonyms |
ustiloxin B |
Origin of Product |
United States |
Biosynthesis and Fungal Production of Ustiloxin B
Elucidation of the Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) Biosynthesis Pathway
Contrary to initial hypotheses suggesting a non-ribosomal peptide synthetase (NRPS) origin due to the presence of the non-proteinogenic amino acid norvaline, research has definitively established that ustiloxin (B1242342) B is a product of the RiPP pathway. capes.gov.broup.comnih.gov This was a landmark discovery, representing the first full characterization of a RiPP gene cluster in fungi. mdpi.comnih.gov The biosynthetic process commences with a ribosomally produced precursor peptide that undergoes a series of intricate enzymatic modifications to yield the final bioactive molecule. nih.govnih.gov
Identification and Characterization of the ust Gene Cluster
The breakthrough in understanding ustiloxin B biosynthesis came with the identification of the ust gene cluster in Aspergillus flavus. mdpi.comnih.govresearchgate.net This was achieved using a motif-independent de novo detection algorithm for secondary metabolite biosynthetic gene clusters (MIDDAS-M), which analyzed transcriptome data. mdpi.com Subsequent gene deletion and knockout studies confirmed the role of this cluster in this compound production. mdpi.comresearchgate.net
The ust gene cluster in A. flavus is comprised of 15 genes, designated ustO through ustS, spanning approximately 27kb. researchgate.netresearchgate.net These genes encode a suite of enzymes essential for the biosynthesis, including oxidases, a methyltransferase, peptidases, and a transporter. researchgate.netuniprot.orguniprot.org A homologous gene cluster was later identified in Ustilaginoidea virens, solidifying the ribosomal origin of ustiloxins in this fungus as well. oup.comnih.gov
Table 1: Key Genes in the ust Cluster of Aspergillus flavus and Their Functions
| Gene | NCBI Gene ID (AFLA) | Predicted Function |
| ustA | 094980 | Precursor peptide |
| ustQ | - | Tyrosinase |
| ustYa | - | DUF3328 domain-containing oxidase |
| ustYb | - | DUF3328 domain-containing oxidase |
| ustM | - | N-methyltransferase |
| ustP | - | Serine peptidase |
| ustH | - | Peptidase |
| ustC | - | Cytochrome P450 monooxygenase |
| ustF1 | - | Flavin-containing monooxygenase |
| ustF2 | - | Flavin-containing monooxygenase |
| ustD | - | PLP-dependent enzyme |
| ustR | - | C6-type transcription factor |
Data sourced from multiple studies. ebi.ac.ukresearchgate.netuniprot.orguniprot.orgmybiosource.com
Role of the UstA Precursor Peptide and its Repeated Motifs
At the heart of the RiPP pathway is the precursor peptide, encoded by the ustA gene. mdpi.comnih.gov The UstA protein exhibits a distinctive architecture, featuring an N-terminal signal peptide for secretion and a remarkable series of tandemly repeated peptide sequences. mdpi.comnih.govnih.gov
In A. flavus, the UstA precursor contains 16 repeats of a core sequence that includes the Tyr-Ala-Ile-Gly (YAIG) tetrapeptide, which forms the backbone of this compound. mdpi.comoup.comnih.gov In contrast, the UstA homolog in U. virens contains both YAIG and Tyr-Val-Ile-Gly (YVIG) motifs, corresponding to the production of both this compound and ustiloxin A by this fungus. ebi.ac.ukoup.com These core motifs are flanked by conserved recognition sites that are crucial for subsequent enzymatic processing. mdpi.com The highly repetitive nature of the UstA peptide is thought to contribute to stable transcript levels, thereby ensuring a sufficient supply of the precursor for the biosynthetic machinery. nih.gov
Enzymatic Post-translational Modifications in this compound Biosynthesis
Following ribosomal synthesis, the UstA precursor peptide undergoes a cascade of post-translational modifications, orchestrated by enzymes encoded within the ust cluster. These modifications are essential for the maturation of this compound.
A key structural feature of this compound is its macrocyclic ring, formed through an ether linkage between the side chains of tyrosine and isoleucine. jst.go.jp This cyclization is a multi-step oxidative process. Gene inactivation and heterologous expression studies have revealed the critical roles of a tyrosinase homolog, UstQ, and two novel oxidases containing a Domain of Unknown Function 3328 (DUF3328), UstYa and UstYb. jst.go.jpnih.govjst.go.jp
It is proposed that three distinct oxidation reactions are necessary: hydroxylation at the benzylic position of tyrosine, hydroxylation of the tyrosine aromatic ring, and the final oxidative cyclization. uniprot.orgmybiosource.comjst.go.jp UstQ is thought to catalyze the initial oxidation of the phenol (B47542) moiety of tyrosine, while UstYa and UstYb are responsible for the subsequent oxidations that lead to the formation of the cyclic ether bridge. uniprot.orgmybiosource.comjst.go.jp The combined action of these three enzymes results in the formation of the first cyclic intermediate, N-desmethylustiloxin F. researchgate.netuniprot.orgmybiosource.com
Following cyclization, the N-terminal tyrosine residue of the cyclic intermediate undergoes methylation. This reaction is catalyzed by the N-methyltransferase UstM, which is encoded within the ust gene cluster. researchgate.netuniprot.org The methylation of N-desmethylustiloxin F by UstM yields ustiloxin F, the next intermediate in the biosynthetic pathway. researchgate.netuniprot.org
The release of the individual core peptides from the tandemly repeated UstA precursor is a crucial early step in the biosynthetic pathway. This proteolytic cleavage is performed by a Kex2-type proprotein convertase, a subtilisin-like serine protease. researchgate.netresearchgate.netjst.go.jp The gene encoding this protease, kexB, is located outside of the main ust biosynthetic gene cluster. researchgate.netresearchgate.net
The Kex2 protease recognizes and cleaves at specific Lys-Arg (KR) motifs that flank the core peptide sequences within the UstA precursor. mdpi.comresearchgate.netnih.gov This processing occurs in the Golgi apparatus after the precursor peptide is translocated from the endoplasmic reticulum. researchgate.netuniprot.orgnih.gov The action of Kex2 releases multiple copies of the linear peptide, which then enter the downstream modification pathway to be cyclized and further functionalized. researchgate.netjst.go.jpresearchgate.net
Functions of Key Biosynthetic Enzymes (e.g., UstQ, UstYa, UstYb, UstD)
The biosynthesis of this compound is a complex process involving a cascade of enzymatic reactions. Gene knockout and heterologous expression studies have been instrumental in elucidating the roles of several key enzymes within the ust gene cluster. jst.go.jpmdpi.com
UstQ: This enzyme is homologous to tyrosinases, which are known to catalyze the oxidation of phenol moieties. jst.go.jpmdpi.com In the this compound pathway, UstQ is proposed to be responsible for the hydroxylation of the tyrosine residue within the precursor peptide. jst.go.jpuniprot.orgnih.gov This initial oxidation is a critical step for the subsequent macrocyclization. uniprot.org Gene disruption of ustQ completely abolishes the production of cyclic peptide intermediates, confirming its essential role in the formation of the macrocyclic structure. jst.go.jpmdpi.com
UstYa and UstYb: These two enzymes are homologous to each other and contain a DUF3328 motif of unknown function. jst.go.jpmdpi.comebi.ac.uk They show no significant homology to any functionally characterized enzymes, representing a novel class of oxidases. jst.go.jpmdpi.com Gene knockout experiments have demonstrated that both UstYa and UstYb are indispensable for the oxidative cyclization of the precursor peptide. jst.go.jpresearchgate.net Mutants lacking either ustYa or ustYb fail to produce the cyclic peptide intermediate, N-desmethylustiloxin F. jst.go.jpresearchgate.netresearchgate.net It is hypothesized that UstYa and UstYb are responsible for the remaining two oxidation steps required for macrocyclization, following the initial action of UstQ. jst.go.jpuniprot.org The successful reconstitution of the cyclic peptide in a heterologous host by co-expressing ustQ, ustYa, and ustYb further solidifies their collaborative role in this crucial cyclization process. jst.go.jp These enzymes are believed to be involved in the post-translational oxidative modification that forms the cyclic structure of the peptide. researchgate.net
UstD: This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. jst.go.jpmdpi.comebi.ac.uk Its function was elucidated through in vitro enzymatic assays. jst.go.jpmdpi.com UstD catalyzes a unique carbon-carbon bond formation. jst.go.jpjst.go.jp It facilitates the decarboxylation of an aspartate molecule to generate an enamine intermediate. jst.go.jpmdpi.com This nucleophilic enamine then attacks an aldehyde group on a precursor molecule, leading to the formation of a γ-hydroxy amino acid side chain. mdpi.comnih.govwisc.edu This reaction is a key step in the modification of the tyrosine side chain, ultimately leading to the final structure of this compound. jst.go.jpebi.ac.uk
Table 1: Functions of Key Biosynthetic Enzymes in this compound Pathway
| Enzyme | Homology/Family | Proposed Function | Evidence |
|---|---|---|---|
| UstQ | Tyrosinase | Catalyzes the oxidation of the phenol moiety of the tyrosine residue. jst.go.jpmdpi.comuniprot.orgnih.gov | Gene knockout abolishes cyclic peptide production. jst.go.jpmdpi.com |
| UstYa | DUF3328-containing protein | Involved in the two-step oxidative macrocyclization of the core peptide. jst.go.jpuniprot.orgebi.ac.uk | Gene knockout abolishes cyclic peptide production; heterologous co-expression with UstQ and UstYb yields the cyclic intermediate. jst.go.jp |
| UstYb | DUF3328-containing protein | Works in concert with UstYa for the oxidative macrocyclization of the core peptide. jst.go.jpuniprot.orgebi.ac.uk | Gene knockout abolishes cyclic peptide production; heterologous co-expression with UstQ and UstYa yields the cyclic intermediate. jst.go.jp |
| UstD | PLP-dependent enzyme | Catalyzes C-C bond formation via decarboxylation of aspartate and subsequent condensation with an aldehyde. jst.go.jpmdpi.comebi.ac.ukjst.go.jp | In vitro enzymatic assays confirmed the reaction mechanism. jst.go.jpmdpi.com |
Fungal Hosts and Production Systems for this compound
The production of this compound has been identified in a few filamentous fungi, with ongoing research into optimizing its synthesis through various strategies.
Ustilaginoidea virens as a Natural Producer
Ustilaginoidea virens, a pathogenic fungus that infects rice plants, is the original and natural source from which this compound was first isolated. jst.go.jpscirp.orgmdpi.comebi.ac.ukjst.go.jpnih.govcapes.gov.br This fungus produces false smut balls on rice panicles, which contain ustiloxins. jst.go.jpscirp.orgjst.go.jp U. virens is known to produce both ustiloxin A and B. ebi.ac.ukoup.comoup.com The production of these toxins can vary significantly depending on geographical and environmental factors. scirp.org The biosynthetic gene cluster for ustiloxins has been identified in the genome of U. virens, confirming its capacity for ribosomal synthesis of these peptides. mdpi.comoup.com
Aspergillus flavus as an Alternative Biosynthetic Host
Aspergillus flavus, a common mold known for producing aflatoxins, has been identified as another natural producer of this compound. researchgate.netebi.ac.uknih.govcapes.gov.brresearchgate.net Unlike U. virens, A. flavus produces only this compound. ebi.ac.ukoup.com The discovery of the this compound biosynthetic gene cluster in A. flavus was a significant breakthrough, achieved through a motif-independent de novo detection algorithm (MIDDAS-M). jst.go.jpmdpi.comfrontiersin.orgnih.gov This finding revealed that this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP), a relatively new class of fungal secondary metabolites. ebi.ac.uknih.govcapes.gov.brresearchgate.netfrontiersin.org The precursor peptide, UstA, contains 16 tandem repeats of the core Tyr-Ala-Ile-Gly (YAIG) sequence. jst.go.jpebi.ac.uknih.gov While Aspergillus oryzae, a closely related species, possesses a similar gene cluster, it does not naturally produce this compound, likely due to the lack of expression of the transcriptional regulator, ustR. ebi.ac.ukd-nb.info
Genetic Engineering Approaches for Enhanced this compound Production in Fungi
Several genetic engineering strategies have been explored to enhance the production of this compound in fungal hosts.
One effective approach is the overexpression of the pathway-specific transcription factor, ustR. nih.gov In A. oryzae, expressing ustR under the control of strong, constitutive promoters successfully induced the expression of the entire ust gene cluster and resulted in the production of this compound. ebi.ac.ukd-nb.info Overexpression of ustR in A. flavus led to a 4.8-fold increase in this compound yield. nih.govresearchgate.net
Another strategy involves increasing the copy number of the entire biosynthetic gene cluster. nih.gov This approach has been successfully used for other fungal secondary metabolites and holds promise for this compound. nih.gov
Heterologous expression of the biosynthetic genes in a well-characterized host like Aspergillus oryzae has also been a valuable tool. jst.go.jpjst.go.jpfrontiersin.org This allows for the functional characterization of individual genes and the reconstitution of the biosynthetic pathway. jst.go.jp For instance, the successful production of the cyclic peptide intermediate in A. oryzae by expressing ustQ, ustYa, and ustYb confirmed their roles in cyclization. jst.go.jp
Furthermore, the development of advanced genome editing tools like CRISPR/Cas9 has opened new avenues for manipulating fungal genomes. scispace.commdpi.com A dual CRISPR/Cas9 system has been used to delete large chromosomal segments in A. flavus, including the this compound gene cluster, demonstrating the potential for precise genetic modifications to control or enhance mycotoxin production. scispace.commdpi.com
Table 2: Fungal Production Systems for this compound
| Fungal Host | Production Status | Key Characteristics | Genetic Engineering Strategies |
|---|---|---|---|
| Ustilaginoidea virens | Natural Producer | Produces both ustiloxin A and B. ebi.ac.ukoup.comoup.com Toxin production is variable. scirp.org | Not a primary target for enhancement due to its pathogenic nature. |
| Aspergillus flavus | Natural Producer | Produces only this compound. ebi.ac.ukoup.com Biosynthetic gene cluster identified and characterized. jst.go.jpmdpi.comnih.gov | Overexpression of ustR to increase yield. nih.govresearchgate.net Deletion of the gene cluster using CRISPR/Cas9. scispace.commdpi.com |
| Aspergillus oryzae | Heterologous Host | Does not naturally produce this compound but contains the gene cluster. ebi.ac.ukd-nb.info Used as a platform for heterologous expression and pathway elucidation. jst.go.jpjst.go.jpfrontiersin.org | Expression of ustR under strong promoters to activate the silent gene cluster. ebi.ac.ukd-nb.info Introduction of biosynthetic genes for production. jst.go.jp |
Chemical Synthesis and Derivatization of Ustiloxin B
Strategies for Total Chemical Synthesis
The total synthesis of ustiloxins, particularly the closely related Ustiloxin (B1242342) D, has been a subject of intense investigation, evolving from lengthy linear sequences to highly efficient convergent approaches.
The primary obstacle in the total synthesis of ustiloxins is the construction of the chiral tertiary alkyl-aryl ether linkage between the β-hydroxyisoleucine and N-methyl-β-hydroxytyrosine residues. nih.gov This bond is sterically congested, making its stereoselective formation exceptionally difficult. nih.gov
The first total synthesis of a member of this family, Ustiloxin D, was accomplished by the Joullié group and required a lengthy 31-step linear sequence. nih.govacs.orgmsu.edu This initial approach relied on a Nucleophilic Aromatic Substitution (SNAr) reaction to form the critical ether bond. nih.govacs.orgmsu.edu While ultimately successful, this early route highlighted the need for more efficient methods. A number of issues were encountered during the SNAr reaction, and attempts to use an intramolecular SNAr reaction at a later stage to improve convergence were unsuccessful. nih.gov Other common ether formation methods, such as the Mitsunobu reaction, were also explored but proved challenging for this specific transformation. nih.gov
The main challenges in the total synthesis can be summarized as:
Stereoselective construction of the nonproteinogenic amino acid residues, β-hydroxyisoleucine and N-methyl-β-hydroxytyrosine. nih.gov
Formation of the hindered chiral tertiary alkyl-aryl ether linkage without disturbing existing stereocenters. nih.gov
Efficient macrocyclization to form the 13-membered ring.
A significant breakthrough was the development of a highly concise and convergent synthesis of Ustiloxins D and F by the Joullié group. nih.govacs.org This second-generation synthesis was achieved in a longest linear sequence of just 15 steps. acs.orgresearchgate.net The key to this approach was the development of a novel reaction to form the tertiary alkyl-aryl ether linkage after the complex amino acid fragments were already constructed. researchgate.net
Another convergent total synthesis was reported by the Wandless group, which achieved the synthesis of Ustiloxin D in 20 steps. msu.eduacs.org Their strategy also focused on forming the key ether bond by coupling two advanced intermediates. msu.eduacs.org
Comparison of Ustiloxin D Total Synthesis Strategies
| Research Group | Key Ether-Forming Reaction | Longest Linear Sequence | Key Features |
|---|---|---|---|
| Joullié (First Generation) | Intermolecular SNAr Reaction | 31 steps nih.govresearchgate.net | First total synthesis; linear approach. nih.govacs.org |
| Wandless | Pd-catalyzed Asymmetric Allylic Alkylation (AAA) | 20 steps msu.edu | Convergent; employed an ammonia-Ugi reaction. msu.eduresearchgate.net |
| Joullié (Second Generation) | Ethynyl (B1212043) Aziridine (B145994) Ring-Opening | 15 steps nih.govresearchgate.net | Highly convergent and efficient; utilized a novel reaction. nih.govacs.org |
Several key reactions have been pivotal in the successful synthesis of ustiloxins:
SNAr Reaction : In the first total synthesis of Ustiloxin D, an intermolecular SNAr reaction was used to forge the tertiary alkyl-aryl ether linkage. nih.govmsu.edu This involved the reaction of an amino alcohol fragment with an aryl fluoride (B91410) under the influence of a strong base like potassium hexamethyldisilazide (KHMDS). nih.gov
Ethynyl Aziridine Ring-Opening : To enable a more convergent synthesis, the Joullié laboratory discovered and developed an unprecedented copper-catalyzed ethynyl aziridine ring-opening reaction with phenol (B47542) derivatives. nih.govmsu.eduupenn.edu This mild and highly regio- and stereoselective reaction provided an ideal solution for constructing the tertiary alkyl-aryl ether bond between two complex intermediates late in the synthetic sequence, becoming the cornerstone of their highly efficient second-generation synthesis. nih.govresearchgate.netacs.org
Asymmetric Allylic Alkylation (AAA) : The Wandless group employed a Palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA) to form the chiral aryl-alkyl ether bond. msu.eduacs.org This reaction coupled a derivative of the β-hydroxydopa residue with an allylic carbonate, though it notably produced a product with stereochemistry opposite to what was predicted by precedent. acs.org
Ammonia-Ugi Reaction : In the Wandless synthesis, an ammonia-Ugi reaction was utilized to rapidly convert an elaborated β-hydroxydopa derivative into a linear tripeptide. researchgate.net This multicomponent reaction efficiently assembled a significant portion of the peptide backbone in a single step. researchgate.net
Convergent Synthetic Approaches
Synthesis of Ustiloxin B Analogs and Derivatives
The development of efficient total synthesis routes has enabled the preparation of various this compound analogs. These modified structures are crucial for probing the structure-activity relationship (SAR) and understanding the molecular basis of their biological activity.
The primary goal for designing this compound analogs is to investigate the structural requirements for its potent inhibition of tubulin polymerization. nih.govacs.org Synthetic efforts have focused on modifying specific sites of the molecule to assess their importance. Key design principles include:
Variation at the C-6 Amino Acid : The amino acid at the C-6 position is a point of natural variation within the ustiloxin family (Valine in Ustiloxin A, Alanine (B10760859) in this compound). nih.gov Synthesizing analogs with different amino acid residues at this position helps to determine the extent to which this site tolerates structural changes. acs.org
Modification of the Phenolic Hydroxyl Group : The free hydroxyl group on the tyrosine ring is hypothesized to be critical for activity. Analogs, such as the O-methylated derivative (14-MeO-ustiloxin D), were synthesized to test this hypothesis. acs.orgresearchgate.net Biological evaluation confirmed that a free phenolic hydroxyl group is essential for the inhibition of tubulin polymerization. acs.org
Alteration of Stereochemistry : To understand the importance of the specific 3D arrangement of the molecule, analogs with inverted stereocenters, such as (9R, 10S)–epi–ustiloxin analogues, have been prepared. nih.govacs.org These studies revealed that the natural (S) configuration of the C-9 methylamino group is crucial for biological activity. acs.org
The synthetic routes developed for the total synthesis of the natural products were readily adapted to produce analogs. The second-generation convergent synthesis developed by Joullié and coworkers proved particularly useful for this purpose. nih.gov
By coupling the key aziridine intermediate with various Boc-protected amino acids, a series of linear precursors were generated. nih.gov Subsequent deprotection and macolactamization afforded a range of C-6 substituted analogs. nih.gov This streamlined approach was used to prepare a library of compounds, including four analogues with different amino acids at the C-6 position, 14-MeO-ustiloxin D, and three (9R, 10S)–epi–ustiloxin analogues, which were instrumental in elucidating key aspects of the structure-activity relationship. nih.govacs.org
Molecular and Cellular Mechanisms of Ustiloxin B Action
Interaction with Microtubule Dynamics
Microtubules are dynamic polymers of αβ-tubulin heterodimers, essential for various cellular processes, including cell division, motility, and intracellular transport. nih.govrroij.com Ustiloxin (B1242342) B exerts its potent antimitotic effects by directly interfering with the dynamic instability of microtubules. mdpi.commdpi.com
Ustiloxin B is a potent inhibitor of tubulin polymerization. ebi.ac.ukresearchgate.net It binds to tubulin, the fundamental protein subunit of microtubules, and prevents its assembly into functional polymers. semanticscholar.org This action disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. frontiersin.org Studies have shown that ustiloxins, as a class, strongly inhibit the polymerization of tubulin in vitro and can also depolymerize microtubules that have already formed. nih.gov The inhibitory concentration (IC50) for this compound against tubulin polymerization has been determined to be 2.8 µM under specific experimental conditions. nih.gov This inhibitory activity is a hallmark of its cytotoxic and antimitotic properties. mdpi.comsemanticscholar.org The disruption of microtubule assembly ultimately leads to a halt in the cell cycle. researchgate.net
Inhibitory Effects of Ustiloxin Analogues on Tubulin Polymerization
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Ustiloxin A | 0.7 | nih.gov |
| This compound | 2.8 | nih.gov |
| Ustiloxin C | 4.4 | nih.gov |
| Ustiloxin D | 6.6 | nih.gov |
| Ustiloxin F | 10.3 | ebi.ac.uk |
This compound binds to tubulin at the vinca (B1221190) domain, a site located at the interface between α- and β-tubulin subunits. researchgate.netrcsb.org This binding site is also targeted by other well-known microtubule-destabilizing agents like vinblastine, rhizoxin (B1680598), and phomopsin A. nih.govresearchgate.netnih.gov By occupying this site, ustiloxins interfere with the normal conformational changes required for tubulin dimers to incorporate into a growing microtubule. researchgate.net The binding of this compound to this site is competitive with rhizoxin, suggesting an identical or overlapping binding location. nih.gov
The interaction of this compound with tubulin induces allosteric effects, meaning it causes conformational changes at distant sites on the protein. elifesciences.org This binding stabilizes a curved conformation of the tubulin dimer, which is incompatible with the straight, lattice-like structure of a microtubule. researchgate.net This allosteric modulation prevents proper protofilament alignment and thus inhibits polymerization. nih.gov Furthermore, studies on the related Ustiloxin A have shown that it inhibits the exposure of hydrophobic areas on the tubulin surface and stabilizes the binding of other agents like colchicine (B1669291), indicating significant conformational stabilization of the tubulin molecule. nih.gov
The inhibition of tubulin polymerization and the resulting destabilization of microtubules by this compound have profound consequences for the cell. ebi.ac.uk The most immediate effect is the disruption of the mitotic spindle, which is essential for accurate chromosome segregation during mitosis. nih.gov This leads to an arrest of the cell cycle, preventing cell division. researchgate.net
Molecular Binding Sites and Allosteric Effects
Cell Cycle Regulatory Pathways Modulation
This compound's impact on microtubule dynamics is directly linked to its ability to modulate cell cycle regulatory pathways, leading to a halt in cell proliferation.
By disrupting the formation of the mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle. researchgate.net The G2/M checkpoint is a critical control point that ensures a cell does not enter mitosis until its DNA is fully replicated and any damage is repaired. The presence of a defective mitotic spindle, caused by the lack of functional microtubules, activates this checkpoint, preventing the cell from proceeding into anaphase. This prolonged arrest at the G2/M transition is a characteristic response to potent microtubule-destabilizing agents. researchgate.net In many fungi, a G2 arrest is specifically associated with the development of infective hyphae, suggesting a conserved link between microtubule-dependent morphology and cell cycle control. nih.gov The inability to form a proper spindle ultimately can lead to mitotic catastrophe and cell death. frontiersin.orgresearchgate.net
The progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs). sdbonline.org The entry into mitosis is specifically controlled by the activation of the CDK1/cyclin B complex. uniprot.org Some research suggests that this compound and its analogs may act as CDK inhibitors. ontosight.ai By inhibiting CDKs, these compounds could directly prevent the phosphorylation events necessary for cell cycle progression, including the transition from G2 to M phase. ontosight.ai
Wee1 kinase is a key inhibitor of CDK1, and its activity prevents premature entry into mitosis. researchgate.net While direct inhibition of CDK1 by this compound is one proposed mechanism, its primary action on microtubules indirectly influences CDK activity. The spindle assembly checkpoint, activated by microtubule disruption, ultimately maintains an inhibitory state on the anaphase-promoting complex/cyclosome (APC/C), which is a downstream target of the CDK1/cyclin B complex. sdbonline.org This prevents the degradation of cyclin B, keeping the CDK1/cyclin B complex active but unable to promote mitotic exit due to the physical lack of a functional spindle, leading to the observed mitotic arrest. sdbonline.org Therefore, while some sources point to direct CDK inhibition, the more established mechanism is the indirect modulation of cell cycle regulators as a consequence of microtubule disruption. researchgate.netontosight.ai
Key Proteins in this compound's Mechanism of Action
| Protein | Function | Effect of this compound | Reference |
|---|---|---|---|
| αβ-Tubulin | Forms microtubule polymers | Polymerization is inhibited | researchgate.netnih.gov |
| CDK1/Cyclin B | Promotes entry into mitosis | Activity is indirectly modulated, leading to G2/M arrest | researchgate.netuniprot.orgontosight.ai |
| Wee1 Kinase | Inhibits CDK1 to prevent premature mitosis | This compound's effects are upstream, but both lead to mitotic arrest | researchgate.net |
Biological Activities and Phenotypic Effects of Ustiloxin B in Research Models
Antimitotic Activity in Eukaryotic Cell Systems (Non-Human)
Ustiloxin (B1242342) B is recognized for its potent antimitotic properties, which stem from its ability to inhibit the assembly of microtubules and the formation of the cell skeleton in eukaryotic cells. nih.govmdpi.comresearchgate.netmdpi.com This action disrupts the cell cycle, leading to mitotic arrest. nih.gov While many studies focus on its potential in human cancer cell lines, its activity has also been investigated in non-human eukaryotic systems.
The antimitotic effects of Ustiloxin B have been observed in various non-human eukaryotic models. The compound was originally isolated from Ustilaginoidea virens and later found to be produced by other fungi like Aspergillus flavus and Aspergillus oryzae, which serve as model organisms for studying its biosynthesis. ebi.ac.ukresearchgate.netnih.gov Research on the aquatic eukaryote Tetrahymena thermophila exposed to the related Ustiloxin A showed reduced population growth and cell cycle disruption, indicating the impact of ustiloxins on microbial eukaryotes. mdpi.comresearchgate.net The fundamental mechanism of inhibiting tubulin polymerization has been confirmed in studies using non-human materials, such as purified porcine brain tubulin. nih.gov
Studies comparing various ustiloxins have shown that this compound possesses significant, and in some cases superior, antimitotic potency. For instance, in a comparative study against various cell lines, this compound exhibited the most potent activity against the BGC-823 (human gastric carcinoma) cell line with an IC₅₀ value of 1.03 µM. mdpi.comnih.gov Its potency was found to be greater than that of Ustiloxin A and the newer Ustiloxin G in this specific cell line. mdpi.com Other research has categorized its cytotoxicity as "moderate" in a general comparison with Ustiloxin A ("High") and Ustiloxin D ("Low to Moderate").
Table 1: Comparative Cytotoxicity of Ustiloxins Against Various Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| This compound | BGC-823 | 1.03 | mdpi.comnih.gov |
| This compound | HCT116 | 7.2 | mdpi.com |
| This compound | HepG2 | 13.0 | mdpi.com |
| This compound | NCI-H1650 | 21.6 | mdpi.com |
| Ustiloxin A | BGC-823 | 2.66 | mdpi.com |
| Ustiloxin A | A549 | 3.12 | mdpi.com |
| Ustiloxin G | A375 | 22.5 | mdpi.comnih.gov |
| Ustiloxin G | A549 | 36.5 | mdpi.comnih.gov |
This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of a substance needed to inhibit a biological process by half.
Investigations in Model Organisms
Phytotoxic Activities and Plant-Pathogen Interactions
This compound functions as a potent phytotoxin, significantly impacting plant health and development. nih.govmdpi.com These toxins produced by the U. virens pathogen can suppress the growth of both the shoot and root systems of host plants like rice. nih.gov The phytotoxicity is a direct consequence of its antimitotic action on plant cells. frontiersin.orgacademicjournals.org
One of the most pronounced phytotoxic effects of this compound is the strong inhibition of radicle (embryonic root) and plumule (embryonic shoot) elongation during seed germination. nih.govmdpi.commdpi.comacademicjournals.org Studies have quantified this effect, demonstrating that this compound can significantly hinder the early growth stages of seedlings. mdpi.comnih.gov In experiments on rice seeds, this compound, along with Ustiloxin A and G, showed potent inhibitory activity on both radicle and germ (plumule) elongation. mdpi.comresearchgate.net
Table 2: Inhibitory Effect of this compound on Rice Seed Elongation
| Compound | Concentration | Inhibition of Radicle Elongation | Inhibition of Germ (Plumule) Elongation | Source |
|---|---|---|---|---|
| This compound | 200 µg/mL | >90% | >50% | mdpi.comnih.gov |
| Ustiloxin A | 200 µg/mL | >90% | >50% | mdpi.comnih.gov |
| Ustiloxin G | 200 µg/mL | >90% | >50% | mdpi.comnih.gov |
| Glyphosate (Control) | 200 µg/mL | >90% | >50% | mdpi.com |
This table shows the percentage of inhibition of radicle and germ elongation in rice seeds when treated with a 200 µg/mL concentration of the specified compounds.
Beyond simply inhibiting growth, this compound also induces distinct morphological changes in seedlings. A characteristic effect noted in multiple studies is the abnormal swelling of seedling roots. nih.govmdpi.commdpi.comekb.eg This symptom is a visible manifestation of the compound's disruption of normal cell division and expansion in the root tissues of affected plants like rice, wheat, and maize. nih.govmdpi.com
Structure Activity Relationship Sar Studies of Ustiloxin B and Analogs
Identification of Essential Structural Moieties for Biological Activity
Through the synthesis and biological evaluation of a variety of ustiloxin (B1242342) analogs, researchers have pinpointed several structural components that are indispensable for the compound's potent antimitotic activity. nih.govresearchgate.net
The 13-membered cyclic core of ustiloxins, which contains a distinctive chiral tertiary alkyl-aryl ether linkage, is a defining structural characteristic. nih.govacs.org This linkage is formed between a β-hydroxyisoleucine derivative and an N-methyl-β-hydroxytyrosine derivative. nih.gov The construction of this sterically hindered ether bond has been a significant hurdle in the total synthesis of ustiloxins and their analogs. nih.govacs.org The stereoselective formation of this linkage is particularly challenging. nih.gov Early synthetic strategies focused on establishing this ether linkage at an early stage to avoid complications with other functional groups. acs.org The successful synthesis of this core structure has been crucial for enabling detailed SAR studies. nih.gov
SAR studies have consistently highlighted the critical importance of the free phenolic hydroxyl group on the tyrosine residue for the biological activity of ustiloxin B and its analogs. nih.govresearchgate.netacs.org Analogs in which this hydroxyl group is methylated, such as 14-MeO-ustiloxin D, exhibit a significant loss of tubulin polymerization inhibitory activity. nih.govresearchgate.net This finding strongly suggests that the free phenolic hydroxyl group is directly involved in the interaction with tubulin, possibly through hydrogen bonding, which is essential for the compound's inhibitory effect. nih.gov The necessity of this free hydroxyl group has been a key consideration in the design of synthetic routes to ustiloxin analogs. nih.govresearchgate.net
The stereochemistry of the methylamino group at the C-9 position has been identified as another critical determinant of biological activity. nih.govresearchgate.netacs.org Studies on epi-ustiloxin analogs, specifically those with a (9R, 10S) configuration, have demonstrated a marked decrease in their ability to inhibit tubulin polymerization. nih.gov The naturally occurring and biologically active ustiloxins possess the (S) configuration at the C-9 position. nih.govresearchgate.net This strict stereochemical requirement indicates that the precise spatial orientation of the methylamino group is vital for the molecule's binding to tubulin and subsequent inhibition of microtubule assembly. nih.gov
Significance of the Free Phenolic Hydroxyl Group
Effects of Substitutions and Modifications
To further probe the structural requirements for activity, researchers have introduced various substitutions and modifications at different positions of the ustiloxin scaffold.
Ustiloxins A and B are distinguished by the presence of a sulfinyl norvaline-based amino acid attached to the aromatic ring. nih.gov this compound, in particular, possesses a sulfoxide (B87167) group. The presence and nature of this sulfur-containing side chain appear to influence the cytotoxic potency of the compounds. For example, this compound has demonstrated high cytotoxicity against certain cancer cell lines. ebi.ac.uk In contrast, ustiloxins D and F, which lack this sulfinyl appendage, are still potent inhibitors of tubulin polymerization but may exhibit different cytotoxic profiles. nih.gov Reductive removal of the sulfoxide-containing side chain of this compound yields ustiloxin F, which also inhibits microtubule assembly, indicating that the core macrocycle itself is a powerful pharmacophore. ebi.ac.ukresearchgate.net
Other Structural Perturbations and Their Impact on Activity
Beyond the substitution of amino acid residues within the macrocycle, structure-activity relationship (SAR) studies have explored other significant structural modifications of the ustiloxin scaffold. These investigations have provided critical insights into the roles of the macrocycle's size, the stereochemistry of its constituent amino acids, and the integrity of the core structure in mediating the compound's potent tubulin polymerization inhibitory activity. While many of these detailed studies have utilized the closely related Ustiloxin D as a synthetic template due to its high biological activity, the findings offer valuable inferences for this compound, which differs only by the presence of an alanine (B10760859) instead of a valine residue in the cyclic core.
Macrocycle Size and Conformation
The 13-membered macrocyclic ring is a hallmark of the ustiloxin family. Altering its size has been shown to have a profound impact on biological activity. One such modification involved the synthesis of 7-N-Gly-ustiloxin D , an analog where a glycine (B1666218) unit was inserted between the valine and isoleucine residues, expanding the ring to a 16-membered macrocycle. nih.gov Biological evaluation of this analog revealed a complete loss of tubulin polymerization inhibitory activity, with an IC50 value greater than 40 μM. nih.gov This finding strongly suggests that the native 13-membered ring size is optimal for maintaining the precise conformation required for binding to tubulin. nih.gov
Stereochemistry
More subtle stereochemical changes also lead to significant losses in activity. Inversion of the stereochemistry at the C-9 and C-10 positions of the N-methyl-β-hydroxytyrosine residue to create (9R, 10S)–epi–ustiloxin analogues resulted in inactive compounds. nih.gov This highlights the critical importance of the S configuration of the C-9 methylamino group for activity. nih.gov Similarly, the synthesis of (2S)-epi-ustiloxin D , where the stereocenter at the ether bridge was altered, yielded an analog with only very slight inhibitory effect (IC50 > 40 μM). nih.gov These results collectively underscore the high degree of stereospecificity required for the ustiloxin scaffold to bind effectively to tubulin. nih.gov
Core Scaffold Modifications
Perturbations to the core atomic structure of the macrocycle have also been investigated. In one key study, the stereogenic carbon at the ether bridge was removed to create 2,2-dimethyl-ustiloxin D . nih.gov Interestingly, this analog retained partial activity, exhibiting an IC50 of 9.2 ± 2 μM for tubulin polymerization inhibition. nih.gov While this is a significant reduction in potency compared to the parent Ustiloxin D (IC50 = 2.5 μM), it indicates that the core macrocyclic structure can tolerate some modification at this position without completely abolishing activity. nih.gov
Another critical structural feature is the free phenolic hydroxyl group on the tyrosine residue. The synthesis of 14-O-methyl-ustiloxin D , where this hydroxyl group is methylated, led to an inactive compound. nih.gov This demonstrates that the free phenolic hydroxyl is essential for the inhibition of tubulin polymerization, likely playing a key role in the binding interaction with the protein. nih.govnih.gov
Furthermore, biotransformation studies have generated novel analogs with modifications outside the primary macrocycle. The hydroxylation of the closely related Ustiloxin A at the C-13 position of the isoleucine residue, forming 13-hydroxy ustiloxin A , resulted in a significant decrease in phytotoxicity. mdpi.comscilit.com The IC50 for inhibition of rice seed radicle elongation increased from 70.5 µg/mL for Ustiloxin A to 380.4 µg/mL for its hydroxylated counterpart, indicating a substantial loss of activity. mdpi.com
The table below summarizes the impact of these various structural perturbations on the tubulin polymerization inhibitory activity of ustiloxin analogs.
Table 1: Impact of Miscellaneous Structural Perturbations on Ustiloxin Analog Activity
| Parent Compound | Analog Name | Structural Perturbation | Tubulin Polymerization Inhibition (IC50) | Relative Activity |
|---|---|---|---|---|
| Ustiloxin D | 7-N-Gly-ustiloxin D | Macrocycle expansion (13 to 16 members) | > 40 μM nih.gov | Inactive |
| Ustiloxin D | ent-ustiloxin D | Complete inversion of stereochemistry | > 40 μM nih.gov | Inactive |
| Ustiloxin D | (2S)-epi-ustiloxin D | Inversion of stereocenter at ether bridge | > 40 μM nih.gov | Inactive |
| Ustiloxin D | (9R, 10S)–epi–ustiloxin analogues | Inversion of C-9 and C-10 stereochemistry | Not active nih.gov | Inactive |
| Ustiloxin D | 2,2-dimethyl-ustiloxin D | Removal of stereocenter at ether bridge | 9.2 ± 2 μM nih.gov | Reduced |
| Ustiloxin D | 14-O-methyl-ustiloxin D | Methylation of phenolic hydroxyl group | > 50 μM nih.gov | Inactive |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Ustiloxin A |
| This compound |
| Ustiloxin D |
| 7-N-Gly-ustiloxin D |
| ent-ustiloxin D |
| (9R, 10S)–epi–ustiloxin analogues |
| (2S)-epi-ustiloxin D |
| 2,2-dimethyl-ustiloxin D |
| 14-O-methyl-ustiloxin D |
Analytical Methodologies for Ustiloxin B Detection and Quantification in Research
Chromatographic Techniques
Chromatographic methods are fundamental in the analysis of Ustiloxin (B1242342) B, providing robust and reliable quantification. These techniques separate Ustiloxin B from complex sample matrices, allowing for its precise measurement.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound. nih.govsemanticscholar.orgnih.gov A typical HPLC system for this compound analysis consists of a solvent delivery unit, an autosampler, a photodiode array (PDA) detector, and a system controller. nih.govsemanticscholar.org The separation is commonly achieved on a C18 column. mdpi.com
In a representative HPLC method, the mobile phase consists of a gradient of methanol (B129727) and water, sometimes containing trifluoroacetic acid (TFA), with a typical analysis time of around 20 to 25 minutes. nih.govsemanticscholar.orgmdpi.com Detection is usually performed at a wavelength of 220 nm. mdpi.com The identification of this compound is confirmed by comparing its retention time and UV absorption spectrum with that of a reference standard. nih.govsemanticscholar.org The HPLC method demonstrates good linearity over a defined concentration range. For instance, one study reported a linear range of 0.045–7.50 µg for the injected sample. mdpi.com
| Parameter | Value |
| Instrument | Shimadzu LC-20A HPLC system |
| Column | C18 |
| Mobile Phase | 15% methanol (v/v) and 85% water (containing 0.02% TFA) |
| Flow Rate | 1.0 mL/min |
| Run Time | 25 min |
| Injection Volume | 30 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| A summary of typical HPLC conditions for this compound analysis. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the preferred method for this compound detection. mdpi.com This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer, allowing for highly accurate quantification. mdpi.com LC-MS/MS has been successfully employed for the simultaneous determination of multiple ustiloxins, including this compound, in rice paddies. mdpi.com
A common LC-MS/MS setup utilizes an electrospray ionization (ESI) source. mdpi.com The separation is often performed on a C18 column with a mobile phase consisting of a water/formic acid and methanol gradient. mdpi.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. For this compound, the precursor ion [M+H]⁺ at m/z 646.3 is typically monitored. semanticscholar.org The high accuracy, sensitivity, and selectivity of LC-MS/MS make it an invaluable tool for studying the natural contamination of rice with ustiloxins. mdpi.com
Immunoanalytical Approaches
Immunoanalytical methods, which are based on the specific binding between an antibody and an antigen, offer rapid and high-throughput screening of this compound. These techniques are particularly useful for analyzing a large number of samples.
Enzyme-Linked Immunosorbent Assay (ELISA) Development
An indirect competitive enzyme-linked immunosorbent assay (icELISA) has been developed for the highly sensitive and specific detection of this compound. nih.govnih.govresearchgate.net This assay utilizes a monoclonal antibody (mAb), designated as 1B5A10, which is generated against a this compound-ovalbumin conjugate. nih.govnih.govebi.ac.uk
The developed icELISA has a median inhibitory concentration (IC50) of 18.0 ng/mL and a limit of detection (LOD) of 0.6 ng/mL. nih.govnih.gov The calibration range for this compound detection is from 2.5 to 107.4 ng/mL. nih.govnih.gov For the analysis of rice false smut balls and rice grains, the LOD/LOQ (Limit of Quantification) values were determined to be 12/50 µg/g and 30/125 ng/g, respectively. nih.govnih.govebi.ac.uk The assay shows some cross-reactivity with Ustiloxin A, reported at 13.9%. nih.govnih.govebi.ac.uk The results obtained by icELISA have shown a good correlation with those from HPLC analysis, demonstrating its effectiveness and accuracy for detecting this compound in rice samples. nih.govnih.govebi.ac.uk
| Parameter | Value |
| Assay Type | Indirect Competitive ELISA (icELISA) |
| Monoclonal Antibody | 1B5A10 |
| IC50 | 18.0 ng/mL |
| Limit of Detection (LOD) | 0.6 ng/mL |
| Calibration Range | 2.5 to 107.4 ng/mL |
| Cross-reactivity (Ustiloxin A) | 13.9% |
| Performance characteristics of a monoclonal antibody-based icELISA for this compound detection. |
Lateral Flow Immunoassay (LFIA) Applications
For rapid, on-site screening of this compound, a colloidal gold-based lateral flow immunoassay (LFIA) has been developed. ebi.ac.ukdntb.gov.uanih.govnih.gov This method also utilizes the specific monoclonal antibody 1B5A10. dntb.gov.uanih.govnih.gov The LFIA provides a qualitative or semi-quantitative result within minutes, making it a potential point-of-care device for evaluating rice samples. ebi.ac.ukdntb.gov.uanih.govnih.gov
The indicator range for the this compound LFIA is 50–100 ng/mL. ebi.ac.ukdntb.gov.uanih.govnih.gov The assay exhibits a cross-reactivity of 20% with Ustiloxin A, which is consistent with icELISA results. ebi.ac.ukdntb.gov.uanih.gov Importantly, no significant inhibition was observed from other commonly occurring metabolites in rice samples, even at high concentrations. ebi.ac.ukdntb.gov.uanih.gov The results from the LFIA have been shown to be in agreement with those from HPLC and icELISA, indicating its specificity and sensitivity for detecting this compound. ebi.ac.ukdntb.gov.uanih.gov The dipsticks are stable for at least three months when stored at 4°C. ebi.ac.ukdntb.gov.uanih.gov
Method Validation and Performance Characteristics for Research Applications
Validation of analytical methods is essential to ensure the reliability and accuracy of research findings. For this compound analysis, method validation typically follows guidelines such as those from the International Council for Harmonisation (ICH). semanticscholar.org
Key performance characteristics that are evaluated include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). semanticscholar.org For HPLC methods, linearity is established by analyzing a series of standard solutions of known concentrations. semanticscholar.org Precision is assessed through intra-day and inter-day variability studies, with relative standard deviations (RSDs) typically being below 2.0%. semanticscholar.org Accuracy is determined through recovery studies, where known amounts of this compound are spiked into blank matrices. Mean recoveries for this compound are generally expected to be within a range of 90-110%. semanticscholar.orgnih.gov For instance, one study reported a mean recovery of 92.7% for this compound with an RSD of 1.28%. semanticscholar.org
Sensitivity and Detection Limits
The sensitivity of an analytical method refers to its ability to detect minute quantities of a substance. This is often expressed by the limit of detection (LOD) and the limit of quantification (LOQ).
Different analytical methods exhibit varying levels of sensitivity for this compound detection. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has demonstrated a limit of detection (LOD) for this compound as low as 0.27 μg/kg in paddy samples. mdpi.com Another study utilizing high-performance liquid chromatography (HPLC) reported an LOD of 0.0315 μg and a limit of quantification (LOQ) of 0.1212 μg. nih.gov
Immunoassays, such as the indirect competitive enzyme-linked immunosorbent assay (icELISA), also offer high sensitivity. One developed icELISA for this compound showed a limit of detection of 0.6 ng/mL, with a working calibration range between 2.5 and 107.4 ng/mL. nih.gov When applied to specific matrices, the LOD and LOQ values for this icELISA were 12 μg/g and 50 μg/g in rice false smut balls, and 30 ng/g and 125 ng/g in rice grains, respectively. nih.govebi.ac.uk Furthermore, a generic immuno-magnetic bead-based ELISA reported a sensitivity of 0.14 µg/mL for this compound. nih.govresearchgate.net
Lateral flow immunoassays (LFIAs) have also been developed for rapid screening, with indicator ranges for this compound typically between 50 and 100 ng/mL. mdpi.com
Sensitivity and Detection Limits of Analytical Methods for this compound
This table summarizes the sensitivity parameters for various methods used to detect this compound.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Paddy Samples | 0.27 μg/kg | Not Reported | mdpi.com |
| HPLC | Standard Solution | 0.0315 μg | 0.1212 μg | nih.gov |
| icELISA | Buffer | 0.6 ng/mL | Not Reported | nih.gov |
| icELISA | Rice False Smut Balls | 12 μg/g | 50 μg/g | nih.govebi.ac.uk |
| icELISA | Rice Grains | 30 ng/g | 125 ng/g | nih.govebi.ac.uk |
| Immuno-magnetic bead-based ELISA | Not Specified | 0.14 µg/mL | Not Reported | nih.govresearchgate.net |
| LFIA | Rice Samples | 50-100 ng/mL (Indicator Range) | Not Reported | mdpi.com |
Specificity and Cross-Reactivity Profiles
Specificity is a critical parameter that defines an analytical method's ability to differentiate the target analyte from other structurally similar compounds. In the context of this compound analysis, cross-reactivity with other ustiloxins, such as Ustiloxin A, is a primary consideration.
For immunoassays, the specificity is determined by the monoclonal or polyclonal antibodies used. In one study, a monoclonal antibody (mAb 1B5A10) developed for an icELISA for this compound showed a cross-reactivity of 13.9% with Ustiloxin A. nih.gov Another lateral flow immunoassay (LFIA) based on the same antibody reported a 20% cross-reactivity with Ustiloxin A. mdpi.com Conversely, an LFIA developed for Ustiloxin A showed a 5% cross-reactivity with this compound. mdpi.com
A generic immuno-magnetic bead-based ELISA designed to detect multiple ustiloxins showed cross-reactivities of 11.9% for Ustiloxin A and 18.4% for this compound relative to Ustiloxin G, for which the antibody had the highest affinity. researchgate.netmdpi.com This highlights the trade-off between developing a method specific to a single compound versus a broader-spectrum assay. The structural similarity between Ustiloxins A and B, which differ by two methyl groups, is a key factor influencing this cross-reactivity. nih.govresearchgate.net
Chromatographic methods like LC-MS/MS generally offer higher specificity due to the separation of compounds before detection and the use of specific mass-to-charge ratios for identification. mdpi.commdpi.com
Cross-Reactivity of Immunoassays for this compound
This table outlines the cross-reactivity profiles of different immunoassays with related Ustiloxin compounds.
| Assay Type | Antibody | Cross-Reactant | Cross-Reactivity (%) | Reference |
|---|---|---|---|---|
| icELISA for this compound | mAb 1B5A10 | Ustiloxin A | 13.9% | nih.gov |
| LFIA for this compound | mAb 1B5A10 | Ustiloxin A | 20% | mdpi.com |
| LFIA for Ustiloxin A | mAb 2D3G5 | This compound | 5% | mdpi.com |
| Generic Immuno-magnetic bead-based ELISA | Generic Polyclonal | Ustiloxin A | 11.9% (relative to Ustiloxin G) | researchgate.netmdpi.com |
| Generic Immuno-magnetic bead-based ELISA | Generic Polyclonal | This compound | 18.4% (relative to Ustiloxin G) | researchgate.netmdpi.com |
Accuracy and Precision in Research Samples
Accuracy, often assessed through recovery studies, measures how close the experimental results are to the true value. Precision, typically expressed as the relative standard deviation (RSD), reflects the reproducibility of the measurements.
For the analysis of this compound, various methods have demonstrated good accuracy and precision. An HPLC method showed a mean recovery of 92.7% for this compound in rice false smut balls, with a mean RSD of 1.28%. nih.govsemanticscholar.org The intra- and inter-day precision for this method were also strong, with RSDs below 1.82% and 1.63%, respectively. semanticscholar.org
An icELISA method reported average recoveries of this compound ranging from 91.3% to 105.1% in spiked rice false smut balls and 92.6% to 103.5% in spiked rice grains. nih.govebi.ac.uk A comparison between this icELISA and an HPLC method for analyzing this compound content in rice false smut balls showed a strong correlation, with a coefficient of determination (R²) of 0.9987. nih.gov
A reliable LC-MS/MS method established for the simultaneous determination of several ustiloxins, including this compound, in paddy samples showed satisfactory recovery values between 81.1% and 105.0%, with RSDs ranging from 3.8% to 7.8%. mdpi.com The intra-day and inter-day precisions for this method were 1.3–4.3% and 2.7–10.6%, respectively. mdpi.com
Accuracy and Precision of this compound Analytical Methods
This table presents the accuracy (recovery) and precision (RSD) data for different methods used to quantify this compound in research samples.
| Analytical Method | Matrix | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
|---|---|---|---|---|
| HPLC | Rice False Smut Balls | 92.7% | 1.28% (mean) | nih.govsemanticscholar.org |
| icELISA | Rice False Smut Balls (spiked) | 91.3% - 105.1% | Not Reported | nih.govebi.ac.uk |
| icELISA | Rice Grains (spiked) | 92.6% - 103.5% | Not Reported | nih.govebi.ac.uk |
| LC-MS/MS | Paddy Samples | 81.1% - 105.0% | 3.8% - 7.8% | mdpi.com |
Advanced Research Methodologies and Systems for Ustiloxin B Studies
Genomic and Transcriptomic Approaches in Fungal Biosynthesis Research
The journey to understand Ustiloxin (B1242342) B's creation begins within the fungal genome. The discovery that Ustiloxin B is a ribosomally synthesized and post-translationally modified peptide (RiPP) was a significant breakthrough, shifting the research focus from non-ribosomal peptide synthetases (NRPSs) to identifying a precursor peptide gene and the associated modifying enzymes within a biosynthetic gene cluster (BGC). mdpi.comnih.gov
A pivotal tool in identifying the this compound biosynthetic gene cluster was the Motif-Independent De Novo Detection Algorithm for Secondary Metabolite biosynthetic gene clusters (MIDDAS-M). mdpi.comresearchgate.net Unlike other genome mining tools that rely on the presence of known core gene motifs like PKS or NRPS, MIDDAS-M integrates genomic and transcriptomic data to identify co-expressed gene clusters. researchgate.netnih.gov By analyzing transcriptome data from Aspergillus flavus under different culture conditions, MIDDAS-M successfully identified the ust cluster responsible for this compound production. mdpi.comoup.com This was a crucial discovery, as the this compound cluster lacks a conventional core enzyme, making it undetectable by many standard algorithms. nih.govjst.go.jp The ust cluster in A. flavus was found to contain 15 genes, including a precursor peptide gene (ustA), a transcription factor, and various enzymes responsible for post-translational modifications. oup.com
The precursor peptide, UstA, is a remarkable feature of this cluster. It contains 16 repeats of a core peptide sequence that includes the Tyr-Ala-Ile-Gly (YAIG) tetrapeptide, which ultimately forms the cyclic structure of this compound. mdpi.comnih.gov This repetitive nature is thought to contribute to higher production yields. frontiersin.org
Following the identification of the ust gene cluster, gene inactivation (knockout) studies were instrumental in confirming the function of individual genes. mdpi.comnih.gov By systematically deleting genes within the cluster in A. flavus and analyzing the resulting metabolic profiles, researchers could pinpoint which genes were essential for this compound biosynthesis and identify intermediates in the pathway. jst.go.jp For instance, the complete loss of this compound production in mutants of ustQ, ustYa, and ustYb confirmed their role in the initial macrocyclization step. jst.go.jp
Heterologous expression has been another powerful technique. The entire biosynthetic pathway of this compound has been reconstituted in a host organism, Aspergillus oryzae, which does not naturally produce the compound. mdpi.comjst.go.jp By introducing different combinations of the ust genes into A. oryzae, scientists were able to produce this compound and its biosynthetic intermediates. nih.govebi.ac.uk This approach not only confirmed the function of the genes but also provided a platform for producing specific intermediates for further study and for engineering the pathway to create novel analogs. jst.go.jp For example, expressing ustQ, ustYa, and ustYb together in A. oryzae resulted in the production of the initial cyclic peptide intermediate. mdpi.comjst.go.jp
RNA sequencing (RNA-Seq) has provided deep insights into the transcriptional regulation of the this compound biosynthetic gene cluster. By comparing the transcriptomes of the fungus under this compound-producing and non-producing conditions, researchers can identify the genes that are co-regulated and likely part of the cluster. frontiersin.orgnih.gov
In Ustilaginoidea virens, RNA-Seq analysis revealed that the TOR (target of rapamycin) signaling pathway plays a role in regulating this compound biosynthesis. nih.gov Treatment with rapamycin, an inhibitor of the TOR pathway, led to a significant upregulation of the ust gene cluster, including the precursor gene ustA. researchgate.net This suggests that the TOR pathway negatively regulates this compound production. nih.gov Furthermore, RNA-Seq data has been used to compare gene expression profiles in response to Ustiloxin toxins in rice, providing a broader understanding of its biological impact. dntb.gov.ua
Gene Inactivation and Heterologous Expression Studies
In Vitro Enzymatic Assays for Biosynthetic Pathway Elucidation
While genomic and genetic approaches can propose a biosynthetic pathway, in vitro enzymatic assays are essential for definitively characterizing the function of each enzyme. jst.go.jp By expressing and purifying individual enzymes from the ust cluster, researchers can test their activity with specific substrates in a controlled environment. mdpi.comjst.go.jp
These assays were crucial in deciphering the complex series of post-translational modifications that transform the linear precursor peptide into the final, bioactive this compound. jst.go.jp Key findings from in vitro studies include:
UstQ, UstYa, and UstYb: The combined action of these three enzymes is required for the initial oxidative macrocyclization of the precursor peptide. UstQ is a tyrosinase homolog, while UstYa and UstYb contain a DUF3328 motif of unknown function, highlighting novel enzymatic machinery in fungal RiPP biosynthesis. mdpi.comjst.go.jp
UstF1 and UstF2: These two flavoprotein monooxygenases are responsible for oxidative modifications of an intermediate. jst.go.jp
UstD: This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes a key step in forming the norvaline-like side chain. mdpi.comjst.go.jp
The successful reconstitution of these enzymatic steps in vitro has provided a detailed, step-by-step understanding of the this compound biosynthetic pathway. mdpi.com
Advanced Microscopy Techniques for Cellular Mechanism Visualization
The primary cellular target of this compound is the microtubule network, and advanced microscopy techniques are essential for visualizing its effects on cell structure and division. While specific studies focusing solely on advanced microscopy of this compound's cellular effects are not extensively detailed in the provided search results, the known mechanism of action—inhibition of microtubule assembly—lends itself to such investigations. mdpi.comresearchgate.net Techniques like immunofluorescence microscopy, using antibodies against tubulin, would allow for direct visualization of microtubule disruption in cells treated with this compound. Electron microscopy could provide ultrastructural details of cellular changes and organelle damage resulting from treatment. researchgate.net
Molecular Modeling and Computational Chemistry in SAR Studies
Molecular modeling and computational chemistry are increasingly important tools for understanding the structure-activity relationships (SAR) of complex natural products like this compound. scialert.net These computational approaches allow researchers to simulate the interaction between this compound and its biological target, tubulin, at the molecular level. nih.gov
By creating 3D models of this compound and its analogs, scientists can predict how changes to the molecule's structure will affect its binding affinity and biological activity. This is crucial for guiding the synthesis of new analogs with improved properties. nih.gov For example, studies have shown that the S configuration of the C-9 methylamino group and a free phenolic hydroxyl group are essential for the inhibition of tubulin polymerization. nih.gov Computational methods can help explain these experimental observations by modeling the specific interactions these groups make within the tubulin binding site. While the search results mention the utility of these methods for SAR studies, specific computational studies detailing the docking of this compound into tubulin are not extensively covered. nih.govuib.no
Future Directions and Research Opportunities in Ustiloxin B Science
Unexplored Biosynthetic Pathways and Enzymes
While significant strides have been made in understanding the biosynthesis of Ustiloxin (B1242342) B, particularly its origin as a ribosomally synthesized and post-translationally modified peptide (RiPP), several aspects of its formation remain enigmatic. researchgate.netnih.gov The biosynthetic gene cluster responsible for Ustiloxin B production has been identified in fungi such as Aspergillus flavus and Ustilaginoidea virens. oup.comnih.gov This cluster contains genes for a precursor peptide (UstA), as well as enzymes responsible for macrocyclization and side-chain modifications. researchgate.netnih.gov However, the precise mechanisms and the full suite of enzymes involved in the complete biosynthetic cascade are not fully elucidated. Future research should focus on the functional characterization of each enzyme in the cluster to unravel their specific roles in the intricate series of post-translational modifications that lead to the final structure of this compound.
Deeper Elucidation of Molecular Interaction Mechanisms
This compound exerts its biological effects, most notably its antimitotic activity, by interacting with tubulin and inhibiting microtubule assembly. ebi.ac.uknih.gov While it is known to bind to the vinca (B1221190) domain of tubulin, the precise molecular interactions at the atomic level require more detailed investigation. researchgate.net High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of this compound in complex with tubulin would provide a detailed map of the binding site and the key residues involved in the interaction. This knowledge is crucial for understanding the structure-activity relationships within the ustiloxin family and for the rational design of more potent or selective tubulin inhibitors. nih.gov For example, the difference in potency between ustiloxin A and B is attributed to the substitution of a single amino acid, highlighting the sensitivity of the tubulin-binding interaction.
Novel Synthetic Strategies for Analogs
The total synthesis of some ustiloxins has been achieved, providing a foundation for creating structural analogs. nih.govacs.org However, developing more efficient and versatile synthetic routes is a key area for future research. Novel strategies could enable the systematic modification of different parts of the this compound molecule, including the macrocyclic core, the amino acid residues, and the side chains. nih.govacs.org This would allow for comprehensive structure-activity relationship (SAR) studies to identify the pharmacophore responsible for its biological activity. nih.gov The synthesis of a diverse library of analogs is essential for exploring the full therapeutic potential of the ustiloxin scaffold and for developing derivatives with improved properties. researchgate.net
Development of Advanced Analytical Platforms
The detection and quantification of this compound in various matrices, such as agricultural products and environmental samples, are critical for food safety and ecological studies. mdpi.com Current analytical methods include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and enzyme-linked immunosorbent assays (ELISA). mdpi.comebi.ac.ukppjonline.org However, there is a need for more advanced, rapid, and sensitive analytical platforms. The development of novel biosensors, such as those based on nanomaterials or specific monoclonal antibodies, could offer on-site and real-time detection capabilities. ppjonline.orgnih.gov Improving the limits of detection and quantification of these methods is also crucial for accurately assessing exposure levels and ensuring food safety. mdpi.com
| Analytical Method | Principle | Application | Reference |
| HPLC | Separation based on polarity, UV detection. | Quantification in rice false smut balls. | mdpi.com |
| LC-MS | Separation coupled with mass-based detection. | Simultaneous detection of multiple ustiloxins. | nih.gov |
| ELISA | Immunoassay using specific antibodies. | Detection in rice grains and false smut balls. | ebi.ac.ukppjonline.org |
| Nanomaterial-based Biosensors | Enhanced signal transduction. | Potential for rapid and sensitive detection. | ppjonline.org |
Investigation of Ecological Roles and Fungal Interactions
The ecological significance of this compound production by fungi like Ustilaginoidea virens and Aspergillus flavus is an area ripe for exploration. nih.govnih.gov It is hypothesized that this compound may play a role in the fungus's interaction with its host plant, potentially acting as a virulence factor or a defense mechanism against competing microorganisms. nih.govnih.gov Investigating the expression of the ustiloxin biosynthetic genes during different stages of fungal development and infection could provide clues to its ecological function. nih.gov Furthermore, studying the effect of this compound on other fungi and bacteria in the surrounding environment could reveal its role in shaping microbial communities. nih.gov
Uncovering Additional Biological Activities in Model Systems
While the antimitotic activity of this compound is well-established, its full spectrum of biological activities may not yet be fully understood. nih.govsemanticscholar.org Screening this compound and its synthetic analogs against a wide range of biological targets and in various model systems could uncover novel therapeutic applications. For example, its phytotoxic effects suggest potential applications in agriculture as a natural herbicide. nih.gov Further studies in cell-based assays and animal models could reveal activities beyond tubulin inhibition, such as effects on other cellular pathways or potential as an anti-cancer agent. semanticscholar.org
Translational Research Considerations (pre-clinical research focusing on basic mechanisms)
Translational research for this compound is fundamentally anchored in preclinical studies aimed at elucidating its basic molecular and cellular mechanisms. This foundational knowledge is critical for exploring its potential therapeutic applications. Research has primarily focused on its role as a potent antimitotic agent, detailing its interaction with tubulin, the resulting effects on the cell cycle, and the structural determinants of its activity.
A core area of preclinical investigation revolves around this compound's potent ability to inhibit microtubule assembly. frontiersin.org Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and intracellular transport. frontiersin.org this compound exerts its effect by binding to tubulin, the protein subunit of microtubules, thereby preventing its polymerization and disrupting the formation of the mitotic spindle. nih.gov This disruption of microtubule dynamics is the primary mechanism behind its cytotoxic and antimitotic properties. frontiersin.orgnih.gov Biochemical and electron microscopy studies have demonstrated that ustiloxins can depolymerize pre-formed microtubules and strongly inhibit the polymerization of tubulin, such as that from porcine brain. nih.gov The binding site for ustiloxins on tubulin is suggested to be identical to that of other antimitotic agents like rhizoxin (B1680598) and phomopsin A. nih.gov
The direct consequence of microtubule disruption by this compound is the arrest of the cell cycle. By interfering with the formation and function of the mitotic spindle, the compound prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase. frontiersin.orgnih.gov This mitotic arrest is a key mechanism in cancer chemotherapy, as it selectively targets rapidly dividing cancer cells. nih.gov In some fungi, this cell cycle arrest is linked to the induction of a virulence program, highlighting a fundamental biological process. nih.gov Studies have shown that other mycotoxins, such as sorbicillinoids, also induce cell cycle arrest and apoptosis, suggesting this is a common mechanism for such compounds. frontiersin.org
Preclinical research has also involved the synthesis of this compound analogues to understand the relationship between its structure and biological activity (SAR). nih.gov These studies have revealed that specific structural features are critical for its function. For instance, a free phenolic hydroxyl group and the correct stereochemistry (S configuration) at the C-9 methylamino group are essential for its ability to inhibit tubulin polymerization. nih.govresearchgate.net Conversely, some modifications at the C-6 position of the amino acid residue are tolerated, indicating a degree of structural flexibility that can be explored for developing new derivatives. nih.govresearchgate.net
The cytotoxic effects of this compound have been evaluated in various preclinical cancer cell line models. These studies provide quantitative measures of its potency. For example, this compound has demonstrated significant activity against human gastric carcinoma (BGC-823) cell lines. nih.gov
Table 1: In Vitro Cytotoxicity of Ustiloxin Compounds Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| This compound | BGC-823 | Human Gastric Carcinoma | 1.03 nih.gov |
| Ustiloxin G | A549 | Human Lung Carcinoma | 36.5 nih.gov |
| Ustiloxin G | A375 | Human Malignant Melanoma | 22.5 nih.gov |
| Ustiloxin A | Various | Cancer Cell Lines | 2.81–11.94 |
A significant area of basic research has been the elucidation of this compound's biosynthetic pathway. It is now understood that this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). mdpi.commdpi.com This discovery challenged previous assumptions that it was a non-ribosomal peptide. The biosynthetic gene cluster, named the ust cluster, has been identified in fungi like Aspergillus flavus. mdpi.comnih.gov The pathway begins with a precursor peptide, UstA, which contains multiple repeats of the core Tyr-Ala-Ile-Gly (YAIG) sequence. mdpi.com This precursor undergoes extensive enzymatic modifications, including macrocyclization and side-chain alterations by novel oxidases, to produce the final active compound. mdpi.comacs.org Understanding this intricate biosynthetic machinery provides insights into fungal secondary metabolism and opens avenues for bioengineering and producing novel analogues. mdpi.comfrontiersin.org
Q & A
Q. What analytical methods are recommended for quantifying Ustiloxin B in fungal cultures?
this compound is typically quantified using liquid chromatography–high-resolution mass spectrometry (LC-HRMS) with a detection limit of ~0.1 ng/mL. Key parameters include a C18 column, gradient elution with water-acetonitrile (0.1% formic acid), and monitoring of the precursor ion m/z 645.23159 . Validation should follow guidelines for precision (RSD <15%), recovery (>80%), and matrix effects .
Q. What are the structural characteristics of this compound, and how are they confirmed experimentally?
this compound (C₂₆H₃₉N₅O₁₂S) is a cyclic peptide mycotoxin. Structural confirmation requires nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., NOESY for spatial correlations) and tandem MS for fragmentation patterns (e.g., m/z 668.22081 for sulfated adducts) . Purity (>95%) should be verified via HPLC-UV at 254 nm .
Q. What are standard protocols for isolating this compound from fungal extracts?
Isolation involves solvent extraction (e.g., ethyl acetate), followed by silica gel chromatography and preparative HPLC. Critical steps include pH adjustment (optimal at pH 5–6) to enhance solubility and use of size-exclusion chromatography to separate this compound from co-eluting metabolites like Ustiloxin A .
Q. How can researchers ensure reproducibility in this compound toxicity assays?
Use in vitro models (e.g., human hepatocyte lines) with standardized exposure times (24–48 hours) and dose ranges (IC₅₀ typically 1–10 µM). Include positive controls (e.g., aflatoxin B1) and validate cytotoxicity via MTT assays with triplicate measurements .
Q. What storage conditions preserve this compound stability?
Store lyophilized this compound at −80°C in amber vials to prevent photodegradation. For liquid stocks (in DMSO), aliquot to avoid freeze-thaw cycles and confirm stability via LC-MS every 6 months .
Advanced Research Questions
Q. What experimental factors influence this compound production in Aspergillus strains?
Production is media-dependent: A. oryzae ustREX strains yield ~50 µg/mL in V8 medium (pH 6.5, 30°C), but fail in CDEm or YPM media due to amino acid limitations or lack of maize-derived cofactors . Transcriptomic analysis reveals upregulation of the ust gene cluster under low nitrogen .
Q. How can contradictions in this compound detection across studies be resolved?
Discrepancies often arise from extraction efficiency (e.g., acetonitrile vs. methanol) or ion suppression in LC-MS. Validate methods using spike-recovery experiments in relevant matrices (e.g., rice vs. fungal mycelia) and cross-calibrate with reference standards .
Q. What genetic modifications enhance this compound biosynthesis?
Overexpression of the ustR regulatory gene in A. oryzae increases production by 3-fold. Conversely, knockout of kexB (a Golgi protease) disrupts precursor processing, reducing yields by 90% . Use CRISPR-Cas9 for targeted edits and RNA-seq to monitor pathway activation.
Q. How does this compound interact with tubulin in mechanistic studies?
this compound inhibits microtubule assembly by binding to the β-tubulin subunit (Kd = 0.8 µM). Employ fluorescence polarization assays with purified tubulin and molecular docking simulations (PDB ID: 1SA0) to map binding sites .
Q. What statistical models are suitable for analyzing synergistic effects between this compound and other mycotoxins?
Use Bliss independence or Chou-Talalay models for co-exposure studies. For example, this compound and Aflatoxin B1 show additive hepatotoxicity in HepG2 cells (combination index = 1.2). Dose-response data should be normalized to single-agent controls .
Methodological Best Practices
- Data Presentation : Avoid overcrowded figures; highlight key structural features (e.g., sulfated moiety) in schematics .
- Reproducibility : Provide raw LC-MS chromatograms and NMR spectra in supplementary materials, adhering to journal guidelines .
- Ethical Reporting : Disclose conflicts of interest (e.g., fungal strain sources) and cite original isolation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
